

Unraveling the Biological Targets of Pseudolaroside B: A Review of Current Knowledge

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pseudolaroside B*

Cat. No.: *B15596370*

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current understanding of the biological targets of **Pseudolaroside B**, a natural compound isolated from *Pseudolarix kaempferi*. A comprehensive review of publicly available scientific literature reveals a significant gap in the characterization of **Pseudolaroside B**'s mechanism of action. At present, there is a notable absence of published data detailing its specific biological targets, associated signaling pathways, and quantitative binding metrics.

The scientific community has more extensively studied a related diterpenoid from the same plant, Pseudolaric acid B (PAB). While **Pseudolaroside B** and PAB are distinct molecular entities, the extensive research on PAB may offer a foundational perspective for future investigations into the bioactivity of **Pseudolaroside B**. This document, therefore, summarizes the known biological targets of Pseudolaric acid B to provide a relevant, albeit indirect, frame of reference. It is imperative to underscore that the following data pertains to Pseudolaric acid B (PAB) and should not be extrapolated to **Pseudolaroside B** without direct experimental validation.

Key Biological Target of Pseudolaric Acid B: Microtubules

The primary and most well-characterized biological target of Pseudolaric acid B is the microtubule network.[1] PAB functions as a microtubule-destabilizing agent, disrupting the cellular microtubule networks and inhibiting the formation of mitotic spindles.[1] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M transition, ultimately inducing apoptosis.[1]

Quantitative Data: Cytotoxicity of Pseudolaric Acid B

The cytotoxic effects of Pseudolaric acid B have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.

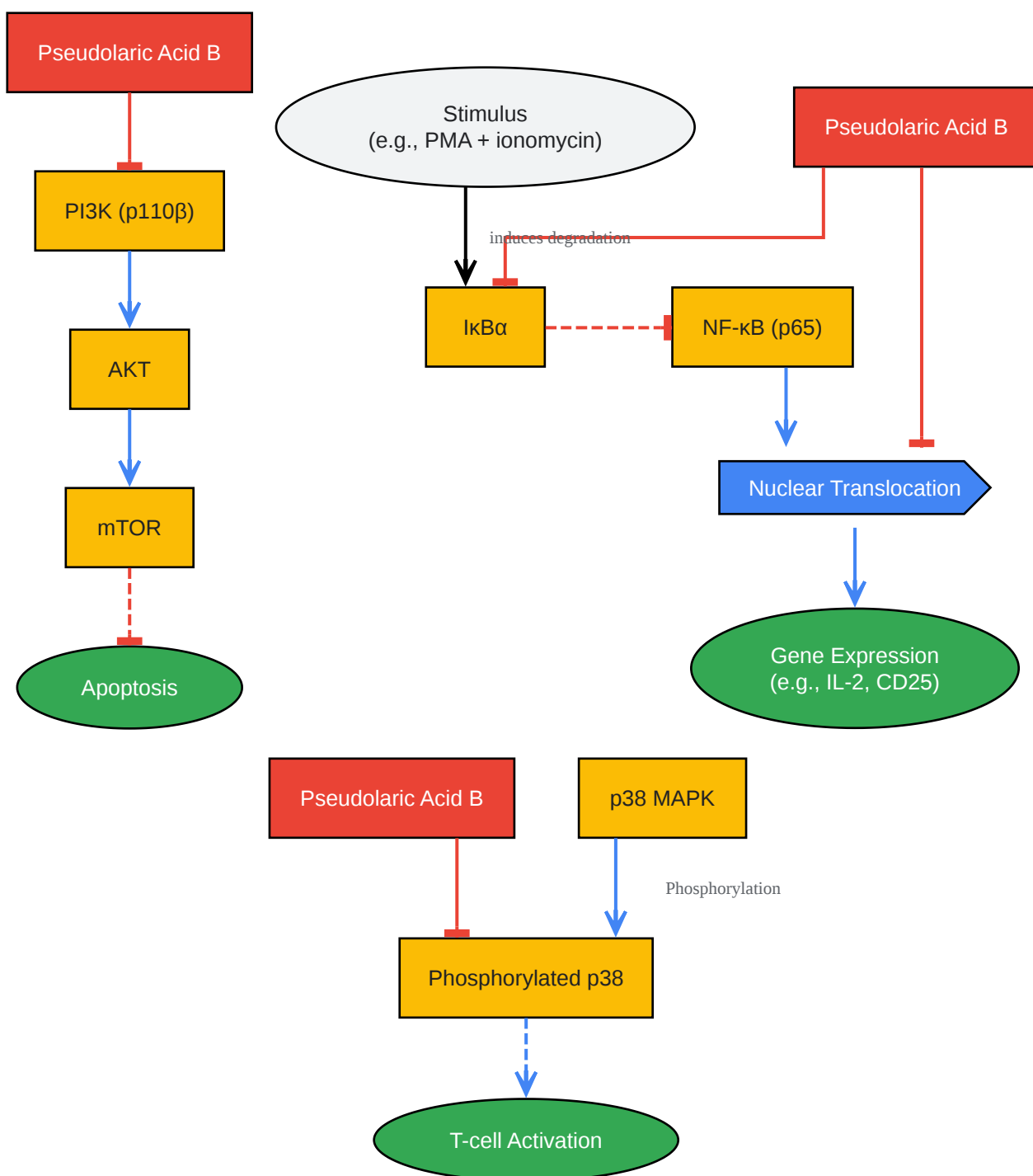
Cell Line	Cancer Type	IC50 (μM)	Reference
Various Tumor Cells	Multiple	0.17 - 5.20	[2]
HKC	Normal Human	5.77	[2]
	Kidney Proximal		
	Tubular Epithelial Cell		

Signaling Pathways Modulated by Pseudolaric Acid B

Pseudolaric acid B has been shown to influence several critical signaling pathways involved in cell proliferation, survival, and inflammation.

PI3K/AKT/mTOR Pathway

In triple-negative breast cancer cells, PAB has been demonstrated to inhibit the PI3K/AKT/mTOR signaling pathway.[3] This inhibition contributes to its pro-apoptotic activity.[3] Specifically, PAB was found to inhibit PI3K (p110β) and reduce the phosphorylation of both AKT and mTOR in a dose-dependent manner.[3]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pseudolaric acids from *Pseudolarix kaempferi* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical constituents from *Pseudolarix kaempferi* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseudolaroside B | C₁₄H₁₈O₉ | CID 98774697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling the Biological Targets of Pseudolaroside B: A Review of Current Knowledge]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15596370#known-biological-targets-of-pseudolaroside-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com